molecular formula C10H21N B13589226 3-Cyclohexyl-2-methylpropan-1-amine

3-Cyclohexyl-2-methylpropan-1-amine

Cat. No.: B13589226
M. Wt: 155.28 g/mol
InChI Key: RIGVMMURYISEFJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclohexyl group attached to a 2-methylpropan-1-amine structure, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with a suitable halogenoalkane. For instance, the reaction of cyclohexylmethyl bromide with ammonia in ethanol under sealed conditions can yield the desired amine . Another method involves the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Imines, nitriles, and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

3-Cyclohexyl-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexyl group attached to an amine.

    2-Methylpropan-1-amine: A structural analogue without the cyclohexyl group.

    N-Methylcyclohexylamine: A secondary amine with a methyl group attached to the nitrogen atom.

Uniqueness

3-Cyclohexyl-2-methylpropan-1-amine is unique due to its combination of a cyclohexyl group and a 2-methylpropan-1-amine structure. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and lipophilicity, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-cyclohexyl-2-methylpropan-1-amine

InChI

InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3

InChI Key

RIGVMMURYISEFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)CN

Origin of Product

United States

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